molecular formula C15H9BrClNO5 B3705342 2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate

2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate

Cat. No.: B3705342
M. Wt: 398.59 g/mol
InChI Key: LZIJOTVQOIMKBV-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate is an organic compound that features a bromophenyl group, a ketone functional group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Reduction: 2-(4-aminophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate.

    Hydrolysis: 2-chloro-4-nitrobenzoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrobenzoate derivatives: Compounds like methyl 2-chloro-4-nitrobenzoate and ethyl 2-chloro-4-nitrobenzoate share similar structural features and reactivity.

    Bromophenyl ketones: Compounds such as 4-bromophenylacetone and 4-bromophenyl-2-propanone have similar bromophenyl and ketone functionalities.

Uniqueness

2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate is unique due to the combination of its bromophenyl, ketone, and nitrobenzoate ester groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO5/c16-10-3-1-9(2-4-10)14(19)8-23-15(20)12-6-5-11(18(21)22)7-13(12)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIJOTVQOIMKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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